molecular formula C14H24N2O3 B1521075 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate CAS No. 923009-54-5

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Cat. No.: B1521075
CAS No.: 923009-54-5
M. Wt: 268.35 g/mol
InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: is a chemical compound with the CAS number 923009-54-5

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butyl ester with a suitable amine and a carbonyl compound under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-oxo-4,10-diazaspiro[55]undecane-10-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is employed in the production of advanced materials and chemical intermediates. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • tert-Butyl-5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Uniqueness: tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate stands out due to its specific structural features and potential applications. While similar compounds may share some characteristics, the unique arrangement of atoms in this compound contributes to its distinct properties and uses.

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUGEIFXRKYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662900
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923009-54-5
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
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tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
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tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 4
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tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 5
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 6
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

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